molecular formula C25H20N4O2S B13957342 Sulfanilanilide, 4'-(9-acridinylamino)- CAS No. 57164-91-7

Sulfanilanilide, 4'-(9-acridinylamino)-

Cat. No.: B13957342
CAS No.: 57164-91-7
M. Wt: 440.5 g/mol
InChI Key: VJNNPHQBMGZVQG-UHFFFAOYSA-N
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Description

Sulfanilanilide, 4’-(9-acridinylamino)- is a chemical compound known for its unique structure and properties It is a derivative of sulfanilamide and acridine, combining the characteristics of both these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfanilanilide, 4’-(9-acridinylamino)- typically involves the reaction of sulfanilamide with 9-chloroacridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include heating the mixture to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of Sulfanilanilide, 4’-(9-acridinylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Sulfanilanilide, 4’-(9-acridinylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the acridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to sulfanilamide.

    Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Sulfanilanilide, 4’-(9-acridinylamino)- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s acridine moiety allows it to intercalate into DNA, thereby affecting DNA replication and transcription processes.

Comparison with Similar Compounds

Sulfanilanilide, 4’-(9-acridinylamino)- can be compared with other similar compounds, such as:

    Sulfanilamide: A simpler derivative with antimicrobial properties.

    Acridine derivatives: Known for their DNA intercalating properties and potential anticancer activities.

The uniqueness of Sulfanilanilide, 4’-(9-acridinylamino)- lies in its combined structure, which imparts both antimicrobial and anticancer properties, making it a versatile compound for various applications.

Properties

CAS No.

57164-91-7

Molecular Formula

C25H20N4O2S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)phenyl]-4-aminobenzenesulfonamide

InChI

InChI=1S/C25H20N4O2S/c26-17-9-15-20(16-10-17)32(30,31)29-19-13-11-18(12-14-19)27-25-21-5-1-3-7-23(21)28-24-8-4-2-6-22(24)25/h1-16,29H,26H2,(H,27,28)

InChI Key

VJNNPHQBMGZVQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)N

Origin of Product

United States

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